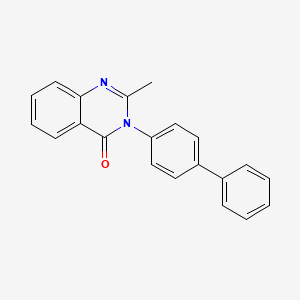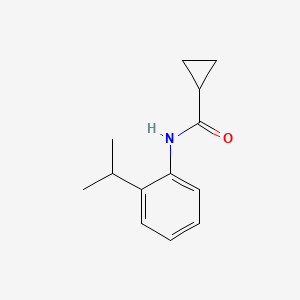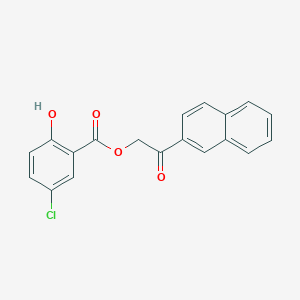![molecular formula C21H25NO3 B5749134 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since then, it has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes.
Wirkmechanismus
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the dopamine D1 receptor and its downstream signaling pathway.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D1 receptor and its downstream signaling pathway. This results in a decrease in neuronal excitability and synaptic plasticity. It has also been shown to decrease the release of dopamine in the brain, which can have an impact on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has several advantages for lab experiments. It is a selective dopamine D1 receptor antagonist, which allows for the investigation of the specific role of dopamine D1 receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in scientific research. One area of interest is the investigation of the role of dopamine D1 receptors in various psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D1 receptor antagonists, which could improve the specificity of experimental results. Finally, the use of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide in combination with other drugs or therapies could lead to new insights into the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylcarbinol with benzoyl chloride. The final step involves the reaction of the benzoyl derivative with methylmagnesium bromide to yield N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1 receptor activation on neuronal excitability, synaptic plasticity, and learning and memory. It has also been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-18-11-10-17(14-19(18)25-2)21(12-6-7-13-21)15-22-20(23)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMHUAXSCQRSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)


![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)
